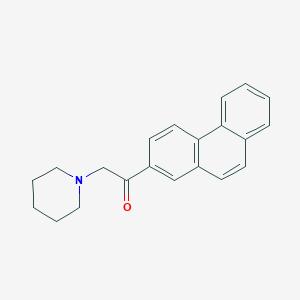
1-Phenanthren-2-yl-2-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenanthren-2-yl-2-piperidin-1-ylethanone, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the central nervous system. PPE is a small molecule that can easily cross the blood-brain barrier, making it an ideal candidate for brain imaging and studying the effects of drugs on the brain.
Mecanismo De Acción
The mechanism of action of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a critical role in neuronal signaling. By binding to the sigma-1 receptor, 1-Phenanthren-2-yl-2-piperidin-1-ylethanone may modulate the activity of these channels, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
1-Phenanthren-2-yl-2-piperidin-1-ylethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior. 1-Phenanthren-2-yl-2-piperidin-1-ylethanone has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Phenanthren-2-yl-2-piperidin-1-ylethanone in lab experiments is its ability to cross the blood-brain barrier. This makes it an ideal candidate for brain imaging and studying the effects of drugs on the brain. However, 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is a relatively new compound, and its long-term effects on the brain and body are not fully understood. Additionally, the synthesis of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on 1-Phenanthren-2-yl-2-piperidin-1-ylethanone. One area of interest is the development of new treatments for drug addiction and depression. 1-Phenanthren-2-yl-2-piperidin-1-ylethanone has been shown to modulate the activity of the sigma-1 receptor, which is involved in these conditions. Additionally, 1-Phenanthren-2-yl-2-piperidin-1-ylethanone may have potential as a tool for studying the effects of drugs on the brain, including the development of new treatments for neurological disorders. Further research is needed to fully understand the potential applications of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone in scientific research.
Métodos De Síntesis
The synthesis of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is a multi-step process that involves the reaction of phenanthrene and piperidine with acetic anhydride and acetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-Phenanthren-2-yl-2-piperidin-1-ylethanone has been used extensively in scientific research as a tool for studying the central nervous system. It has been shown to bind to the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain, addiction, and depression. 1-Phenanthren-2-yl-2-piperidin-1-ylethanone has also been used to study the effects of drugs on the brain, including the development of new treatments for drug addiction and depression.
Propiedades
Fórmula molecular |
C21H21NO |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-phenanthren-2-yl-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H21NO/c23-21(15-22-12-4-1-5-13-22)18-10-11-20-17(14-18)9-8-16-6-2-3-7-19(16)20/h2-3,6-11,14H,1,4-5,12-13,15H2 |
Clave InChI |
IIHRAWYUSFCROR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
SMILES canónico |
C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



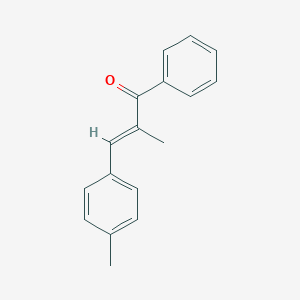
![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
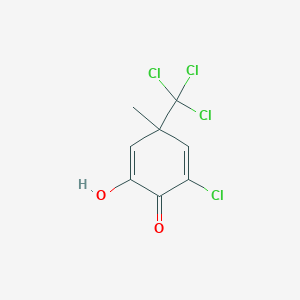

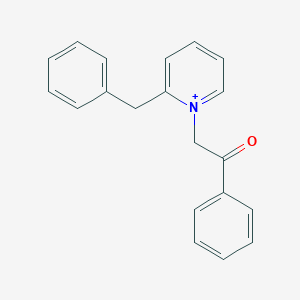
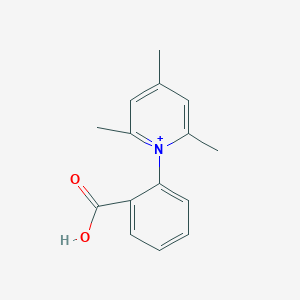
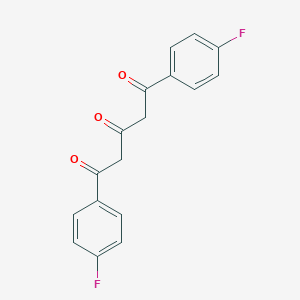
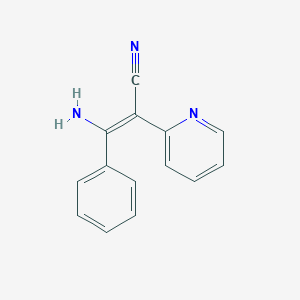
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
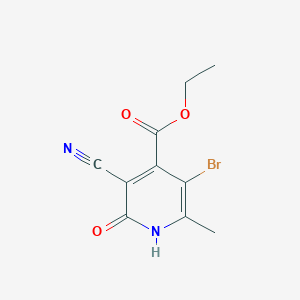
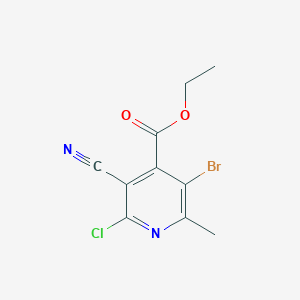
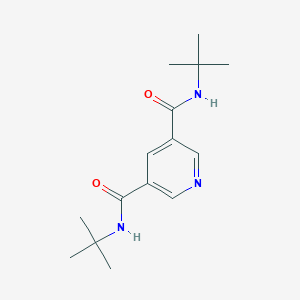
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)